2-(2,6-Dimethylphenyl)cyclopentan-1-ol

Description

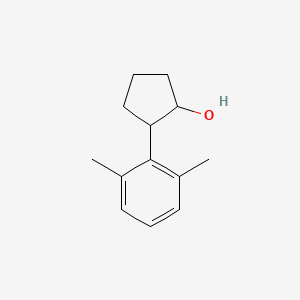

2-(2,6-Dimethylphenyl)cyclopentan-1-ol is a substituted cyclopentanol derivative featuring a 2,6-dimethylphenyl group attached to the cyclopentane ring.

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-5-3-6-10(2)13(9)11-7-4-8-12(11)14/h3,5-6,11-12,14H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPBQRGXAFDJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)cyclopentan-1-ol typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

it is likely that similar Grignard reaction conditions are scaled up for industrial synthesis, with additional purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding cyclopentane derivative.

Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

Medicine: It could be investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)cyclopentan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group may play a role in hydrogen bonding or other interactions with these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The 2,6-dimethylphenyl moiety is a common structural feature in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations :

- Functional Group Influence: The presence of a cyclopentanol group in this compound distinguishes it from acetamide-based herbicides (e.g., alachlor, thenylchlor) and amino-acetamide derivatives (e.g., 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).

- Steric Effects : The 2,6-dimethylphenyl group provides steric hindrance, a feature shared with alachlor and thenylchlor. This substituent likely reduces metabolic degradation in agrochemical applications but may also limit binding affinity in certain biological targets .

Physicochemical Properties

Limited data exist for this compound, but comparisons can be inferred from analogs:

- Melting Point: The acetamide derivative 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has a melting point of 66–69°C , whereas cyclopentanone derivatives (e.g., 2,5-di(cyclopentylidene)cyclopentan-1-one) exhibit higher thermal stability due to conjugated double bonds .

- Solubility: Cyclopentanol derivatives are generally less polar than acetamides, suggesting lower water solubility but higher lipid solubility, which could influence their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.